molecular formula C10H13ClN2O2 B11939894 2-(4-Chlorophenoxy)-N'-ethylacetohydrazide CAS No. 54922-65-5

2-(4-Chlorophenoxy)-N'-ethylacetohydrazide

Cat. No.: B11939894
CAS No.: 54922-65-5
M. Wt: 228.67 g/mol
InChI Key: WRGBOZNAFJZVLE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide. The reaction conditions generally include:

  • Step 1: Formation of 4-chlorophenoxyacetic acid ethyl ester

      Reagents: 4-chlorophenol, ethyl chloroacetate

      Conditions: Reflux in the presence of a base such as sodium hydroxide

  • Step 2: Formation of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide

      Reagents: 4-chlorophenoxyacetic acid ethyl ester, hydrazine hydrate

      Conditions: Reflux in ethanol

Industrial Production Methods

Industrial production methods for 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-ethylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-ethylacetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.

    4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.

Uniqueness

2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

54922-65-5

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N'-ethylacetohydrazide

InChI

InChI=1S/C10H13ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14)

InChI Key

WRGBOZNAFJZVLE-UHFFFAOYSA-N

Canonical SMILES

CCNNC(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

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